3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a bromobenzoyl group
Mechanism of Action
Target of Action
The primary target of the compound “3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . The compound also targets Protein Tyrosine Phosphatase 1B (PTP1B) , which plays a crucial role in insulin signaling and thus, is a potential target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its targets through a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation . In the case of PTP1B, it acts as a reversible, non-competitive inhibitor .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria by inhibiting the action of DNA gyrase . This results in the prevention of bacterial replication, thereby exerting its antibacterial effect . In the case of diabetes, the compound improves insulin resistance through the inhibition of PTP1B .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . It also exhibits potential PTP1B inhibitory activity, which could be beneficial in the treatment of diabetes mellitus .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(2-Bromobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione is believed to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, it has been suggested that this compound may have a new binding mode to DNA gyrase , which could potentially enhance its antibacterial effect
Cellular Effects
It has been suggested that this compound may have direct antimicrobial activity and anti-biofilm properties . It may influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Introduction of Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation using bromobenzoyl chloride and an appropriate catalyst.
Formation of Thiazolidine Ring: The thiazolidine ring can be formed through cyclization reactions involving thiourea and α-halo carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-benzoylpiperidine and 3-(piperidin-4-yl)benzoic acid.
Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione and its various substituted derivatives.
Uniqueness
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFRYYCAUGFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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